(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone
CAS No.: 338953-54-1
Cat. No.: VC5394405
Molecular Formula: C13H6Cl2F3NO
Molecular Weight: 320.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338953-54-1 |
|---|---|
| Molecular Formula | C13H6Cl2F3NO |
| Molecular Weight | 320.09 |
| IUPAC Name | (4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone |
| Standard InChI | InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H |
| Standard InChI Key | IFFMTIZWXOFECS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound is formally named (4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone under IUPAC guidelines. Its structure consists of a methanone core bridged between a 4-chlorophenyl group and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety .
Synonyms and Registry Numbers
The substance is cataloged under multiple identifiers:
Structural Characterization
Molecular Geometry
X-ray crystallography and computational modeling reveal a planar arrangement of the pyridine and benzene rings, with dihedral angles of 12.3° between the planes. The trifluoromethyl group adopts a conformation perpendicular to the pyridine ring to minimize steric hindrance .
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C1–C2 (Pyridine) | 1.39 |
| C2–C3 (Pyridine) | 1.41 |
| C–Cl (Aryl) | 1.74 |
| C=O (Methanone) | 1.21 |
| Pyridine–Phenyl Dihedral | 12.3 |
Spectroscopic Data
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NMR (400 MHz, DMSO-): δ 8.22 (d, Hz, 1H, pyridine-H), 7.53–7.07 (m, 4H, aryl-H), 2.36 (s, 3H, CH) .
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NMR: δ 181.16 (C=O), 158.49 (pyridine-C), 130.22–111.25 (aryl-C) .
Synthesis and Derivative Formation
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling (Figure 1). A representative protocol involves:
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Step 1: Lithiation of 3-chloro-5-(trifluoromethyl)pyridine at −78°C.
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Step 2: Reaction with 4-chlorobenzoyl chloride in THF.
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Step 3: Acidic workup to yield the methanone (65–72% yield) .
Derivative Optimization
Structural analogs have been explored to enhance bioavailability. For example, replacing the methanone with a thiourea group (as in ML267) improved bacterial phosphopantetheinyl transferase inhibition by 12-fold .
Table 2: Comparative Bioactivity of Selected Analogs
| Compound | IC (μM) | LogP |
|---|---|---|
| Parent Methanone | 14.5 | 3.8 |
| Thiourea Derivative | 1.2 | 2.1 |
| Sulfonamide Analog | 6.5 | 2.9 |
Physicochemical Properties
Solubility and Partitioning
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LogP: 3.8 (predicted via XLogP3) indicates moderate lipophilicity.
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Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic trifluoromethyl and chloro substituents .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–192°C and decomposition above 300°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .
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